1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose
Brand Name:
Vulcanchem
CAS No.:
132867-76-6
VCID:
VC0015149
InChI:
InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3/t17-,21+,22+,23-,27-/m0/s1
SMILES:
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O
Molecular Formula:
C₂₇H₂₄O₈
Molecular Weight:
476.47
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose
CAS No.: 132867-76-6
Cat. No.: VC0015149
Molecular Formula: C₂₇H₂₄O₈
Molecular Weight: 476.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132867-76-6 |
|---|---|
| Molecular Formula | C₂₇H₂₄O₈ |
| Molecular Weight | 476.47 |
| IUPAC Name | [(2S,3S,4R,5R,6S)-2,3-dibenzoyloxy-5-hydroxy-6-methyloxan-4-yl] benzoate |
| Standard InChI | InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3/t17-,21+,22+,23-,27-/m0/s1 |
| SMILES | CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator